Molecular Weight and Predicted Lipophilicity Differentiation: Dodeca-2,6,10-Trienoic Acid vs. Farnesoic Acid
Dodeca-2,6,10-trienoic acid possesses a molecular weight of 194.27 g/mol (monoisotopic mass: 194.13068 Da) and a molecular formula of C12H18O2, making it approximately 18% lighter than farnesoic acid (C15H24O2; MW 236.35 g/mol; monoisotopic mass: 236.17763 Da) [1][2]. The absence of three methyl substituents at positions 3, 7, and 11 reduces calculated logP by an estimated 1.0–1.5 log units relative to farnesoic acid (ALOGPS logP: 4.99), predicting significantly higher aqueous solubility and lower membrane retention for the parent compound [2][3]. This difference is consequential for aqueous formulation development and for achieving target tissue concentrations in hydrophilic compartments.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW: 194.27 g/mol; C12H18O2; predicted logP: ~3.5 (class-level estimate) |
| Comparator Or Baseline | Farnesoic acid: MW 236.35 g/mol; C15H24O2; ALOGPS logP: 4.99; water solubility: 0.041 g/L |
| Quantified Difference | ΔMW: −42.08 g/mol (−17.8%); ΔlogP: estimated −1.0 to −1.5 log units |
| Conditions | In silico prediction (ALOGPS); experimental water solubility for farnesoic acid only |
Why This Matters
Lower molecular weight and reduced logP predict superior aqueous solubility and distinct partitioning behavior, directly affecting formulation feasibility and bioavailability for aqueous or topical delivery systems.
- [1] ChEBI: dodeca-2,6,10-trienoic acid (CHEBI:36972). European Bioinformatics Institute, 2014. View Source
- [2] ChEBI: farnesoic acid (CHEBI:36969). European Bioinformatics Institute, 2015. View Source
- [3] (2-trans-6-trans)-farnesoate (FDB030091). AFCDB, 2015. ALOGPS logP: 4.99; Water Solubility: 0.041 g/L. View Source
